Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)-
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Overview
Description
Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)-, also known as (4-methoxyphenyl)(2,4,5-trimethylphenyl)methanone, is an organic compound with the molecular formula C17H18O2. This compound is characterized by the presence of a methanone group bonded to a 4-methoxyphenyl and a 2,4,5-trimethylphenyl group. It is a derivative of benzophenone and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 4-methoxybenzoyl chloride and 2,4,5-trimethylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- follows a similar synthetic route but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, batch reactors or continuous flow reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and as a photoinitiator in polymer chemistry.
Mechanism of Action
The mechanism of action of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- can be compared with other similar compounds such as:
Benzophenone: Similar structure but lacks the methoxy and trimethyl groups.
4-Methoxybenzophenone: Similar structure but lacks the trimethyl groups.
2,4,5-Trimethylbenzophenone: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both the methoxy and trimethyl groups in Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- imparts unique chemical properties, making it distinct from other benzophenone derivatives.
Properties
CAS No. |
61415-65-4 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2,4,5-trimethylphenyl)methanone |
InChI |
InChI=1S/C17H18O2/c1-11-9-13(3)16(10-12(11)2)17(18)14-5-7-15(19-4)8-6-14/h5-10H,1-4H3 |
InChI Key |
CGZMEGDMNFCMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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